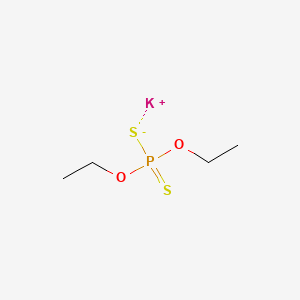
Potassium diethyl dithiophosphate
Cat. No. B1589450
M. Wt: 224.3 g/mol
InChI Key: DIRULIGPZIEJFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04209512
Procedure details


Meanwhile, an acetone solution of crude potassium O,O-diethyl dithiophosphate was prepared by dissolving 20 g of O,O-diethyl dithiophosphate (purity about 90%) in 100 ml of acetone and then adding, with stirring, 8 g of anhydrous potassium carbonate to the solution in small portions at ambient temperature.




Identifiers


|
REACTION_CXSMILES
|
[P:1]([S-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[S:2].C(=O)([O-])[O-].[K+:14].[K+]>CC(C)=O>[P:1]([S-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[S:2].[K+:14] |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=S)(OCC)(OCC)[S-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=S)(OCC)(OCC)[S-].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
